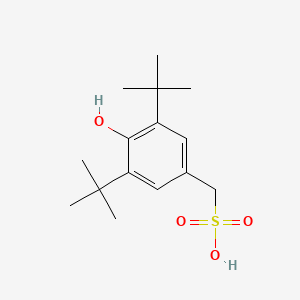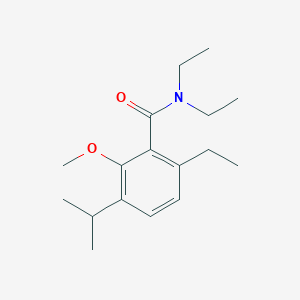![molecular formula C30H25AsGeS2 B14390445 Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane CAS No. 89901-38-2](/img/structure/B14390445.png)
Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane is a complex organometallic compound that features a unique combination of arsenic, germanium, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane typically involves the reaction of triphenylgermyl chloride with diphenylarsine sulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent safety measures due to the toxic nature of arsenic compounds.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ligands is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-arsenic species, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for the synthesis of other organometallic compounds.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, potentially leading to new insights in biochemistry.
Medicine: Research into its biological activity could uncover potential therapeutic applications, although its toxicity must be carefully managed.
Industry: The compound may find use in materials science, particularly in the development of new catalysts or advanced materials.
Mecanismo De Acción
The mechanism by which Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane exerts its effects is not fully understood. it is believed to interact with molecular targets through its arsenic and germanium centers. These interactions can lead to the formation of reactive intermediates that participate in various chemical transformations. The exact pathways involved would depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylarsine sulfide: Similar in structure but lacks the germanium component.
Triphenylgermyl chloride: Contains germanium but lacks the arsenic and sulfur components.
Triphenylarsine: Contains arsenic but lacks the germanium and sulfur components.
Uniqueness
Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane is unique due to its combination of arsenic, germanium, and sulfur atoms This unique structure imparts distinct chemical properties that are not observed in its individual components or other similar compounds
Propiedades
Número CAS |
89901-38-2 |
|---|---|
Fórmula molecular |
C30H25AsGeS2 |
Peso molecular |
597.2 g/mol |
Nombre IUPAC |
diphenyl-sulfanylidene-triphenylgermylsulfanyl-λ5-arsane |
InChI |
InChI=1S/C30H25AsGeS2/c33-31(26-16-6-1-7-17-26,27-18-8-2-9-19-27)34-32(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
Clave InChI |
HDWMIIULBILOJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)S[As](=S)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate](/img/structure/B14390362.png)

![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide](/img/structure/B14390373.png)
![Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14390381.png)
![1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene](/img/structure/B14390394.png)

![1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14390410.png)
![2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol](/img/structure/B14390423.png)
![1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14390425.png)





